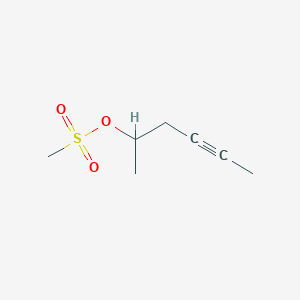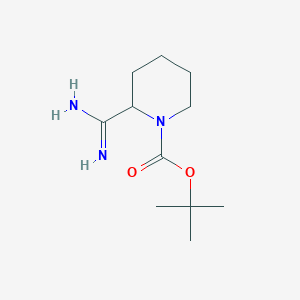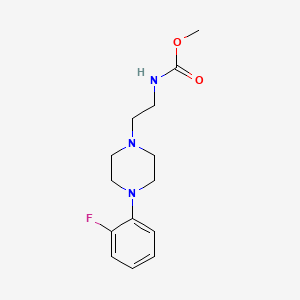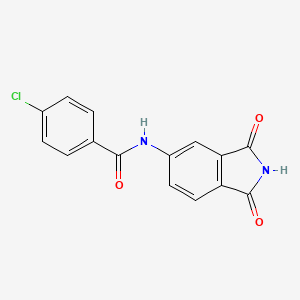
4-cloro-N-(1,3-dioxo-2,3-dihidro-1H-isoindol-5-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a chloro group, a benzamide moiety, and an isoindole structure. This compound has garnered interest due to its unique chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a modulator of biological pathways, particularly in the context of receptor interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of the compound 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is the metabotropic glutamate receptor (mGluRs), specifically mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various physiological functions and pathological conditions .
Mode of Action
4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide acts as a positive allosteric modulator (PAM) of the mGluR5 . It potentiates mGluR5 responses by actions at a site that overlaps with the binding site of other allosteric modulators of this receptor . This interaction results in an enhancement of the receptor’s response to its natural ligand, glutamate .
Biochemical Pathways
The action of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide on mGluR5 affects the glutamatergic neurotransmission pathway . This pathway is involved in various physiological processes, including learning, memory, and pain perception . The potentiation of mGluR5 responses by the compound can influence these processes .
Result of Action
The molecular and cellular effects of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide’s action include the potentiation of mGluR5 responses . This can result in enhanced glutamatergic neurotransmission, which can influence various physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. For instance, the presence of other allosteric modulators could potentially affect the compound’s interaction with mGluR5
Análisis Bioquímico
Biochemical Properties
4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is known to act as a positive allosteric modulator of the metabotropic glutamate receptor (mGluRs), specifically mGluR5 . It potentiates human and rat mGluR5 activation by glutamate . It interacts with these receptors in a unique way, distinct from other modulators .
Cellular Effects
The compound’s interaction with mGluR5 has significant effects on various types of cells. By potentiating the activation of mGluR5, 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exerts its effects at the molecular level through its interaction with mGluR5. It does not bind to the same site as other modulators, suggesting it acts at a novel allosteric site on both mGluR1 and mGluR5 to potentiate responses to activation of these receptors .
Temporal Effects in Laboratory Settings
Its potentiation of mGluR5 responses suggests potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with mGluR5 suggests it may play a role in glutamate signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves a series of organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Another positive allosteric modulator of mGluR5, but with a different binding site.
2-methyl-6-(phenylethynyl)pyridine (MPEP): A negative allosteric modulator of mGluR5, used for comparison in studies.
Uniqueness
4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to its distinct binding site and mechanism of action as a positive allosteric modulator. This uniqueness makes it a valuable compound for studying receptor modulation and developing potential therapeutic agents.
Propiedades
IUPAC Name |
4-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJIEOKKXSONOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
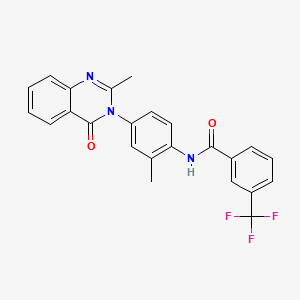
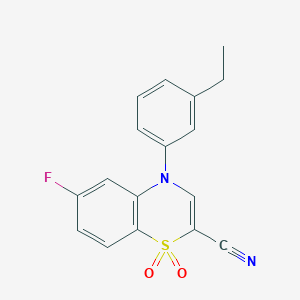
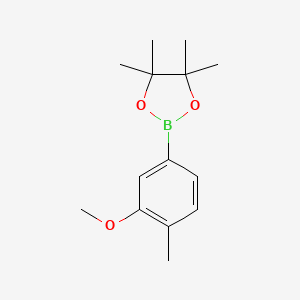
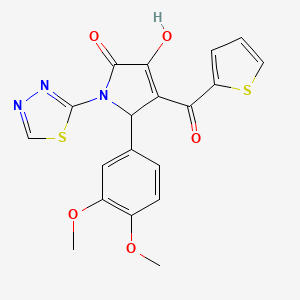
![(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2591977.png)
![13-fluoro-5-(2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2591979.png)
![(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2591981.png)
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2591982.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2591983.png)
![N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B2591984.png)
